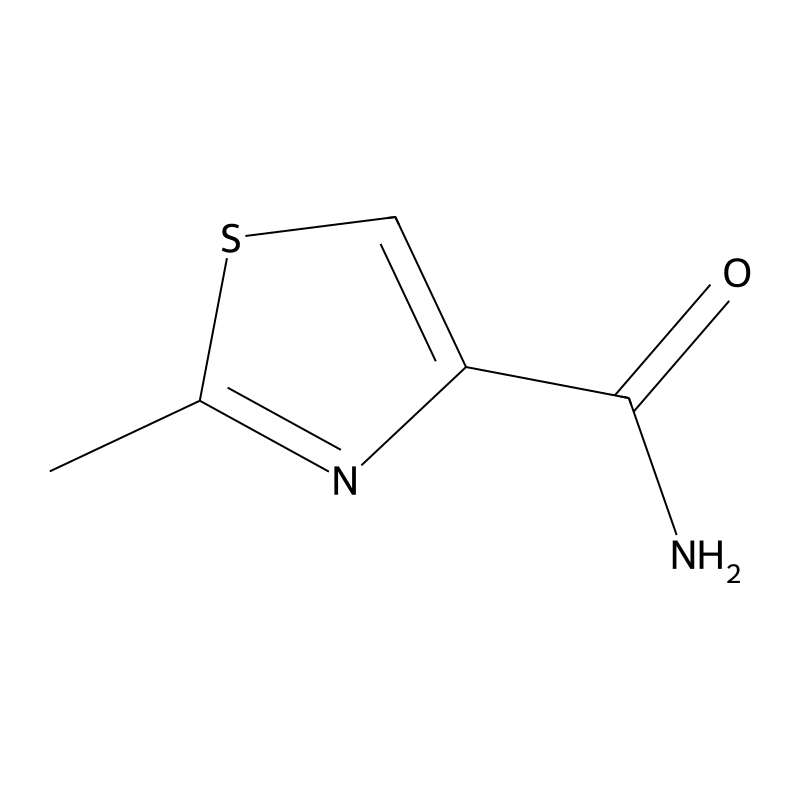2-Methylthiazole-4-carboxamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Biological Evaluation of Thiazole Derivatives
Industrial Applications of Thiazole Derivatives
Scientific Field: Industrial Chemistry
Summary of Application: Thiazoles, their derivatives, and isomers have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .
Methods of Application: The methods of application vary depending on the specific use. For example, in the case of photographic sensitizers, thiazoles may be incorporated into the chemical formulation of the photographic film .
Results or Outcomes: Thiazoles have proven to be effective in these applications, contributing to the performance and efficiency of the products in which they are used .
Antioxidant, Analgesic, and Anti-inflammatory Applications
Summary of Application: Thiazole derivatives have been found to exhibit antioxidant, analgesic, and anti-inflammatory properties . These properties make them valuable in the development of new therapeutic agents.
Methods of Application: The methods of application involve the synthesis of thiazole-based compounds and their testing in relevant biological models to assess their antioxidant, analgesic, and anti-inflammatory activities .
Results or Outcomes: Compounds containing thiazole moieties have shown promising results in reducing oxidative stress, pain, and inflammation in various experimental models .
Antimicrobial and Antifungal Applications
Summary of Application: Thiazole derivatives have been found to have antimicrobial and antifungal activities . This makes them potential candidates for the development of new antimicrobial and antifungal agents.
Methods of Application: The methods of application involve the synthesis of thiazole-based compounds and their testing against various microbial and fungal strains .
Results or Outcomes: Thiazole-based compounds have shown significant antimicrobial and antifungal activities in various studies .
2-Methylthiazole-4-carboxamide is an organic compound with the molecular formula C₅H₆N₂O₂S and a molecular weight of 142.17 g/mol. It features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The compound is characterized by its carboxamide functional group, which contributes to its chemical reactivity and biological properties. Its InChI Key is ZHDRDZMTEOIWSX-UHFFFAOYSA-N, and it has a high gastrointestinal absorption rate .
- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield 2-methylthiazole-4-carboxylic acid.
- Nucleophilic Substitution: The amide nitrogen can undergo nucleophilic substitution reactions, making it valuable for synthesizing more complex molecules.
- Condensation Reactions: It can react with aldehydes or ketones to form imines or other derivatives .
Research indicates that 2-Methylthiazole-4-carboxamide exhibits promising biological activities:
- Anticancer Properties: It has been studied as a potential anticancer agent due to its ability to inhibit histone deacetylases, which are involved in cancer cell proliferation .
- Antimicrobial Activity: The compound also shows activity against various bacterial strains, making it a candidate for developing new antibiotics .
Several methods exist for synthesizing 2-Methylthiazole-4-carboxamide:
- From Thiazole Derivatives: A common approach involves the reaction of 2-methylthiazole with chloroacetic acid followed by amination.
- Direct Amidation: Reacting 2-methylthiazole-4-carboxylic acid with ammonia or amines under controlled conditions can yield the desired amide .
- Multistep Synthesis: More complex synthetic routes may involve multiple steps including cyclization and functional group transformations to introduce the carboxamide moiety .
2-Methylthiazole-4-carboxamide finds application in various fields:
- Pharmaceuticals: It is used in drug discovery as a scaffold for developing new therapeutic agents, particularly in oncology.
- Agriculture: The compound may have potential use in agrochemicals due to its antimicrobial properties .
- Chemical Research: It serves as an intermediate in the synthesis of more complex thiazole-based compounds for research purposes .
Studies have shown that 2-Methylthiazole-4-carboxamide interacts with several biological targets:
- Histone Deacetylases: It acts as an inhibitor, influencing gene expression related to cancer progression.
- Enzymatic Reactions: The compound's structure allows it to participate in various enzymatic pathways, although detailed mechanisms are still under investigation .
Several compounds share structural similarities with 2-Methylthiazole-4-carboxamide. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Ethylthiazole-4-carboxylic acid | Ethyl group at position 2 | Increased lipophilicity compared to the methyl variant |
| 2-Isopropylthiazole-4-carboxylic acid | Isopropyl group at position 2 | Greater steric hindrance affecting reactivity |
| 2-(Trifluoromethyl)thiazole-4-carboxylic acid | Trifluoromethyl group at position 2 | Enhanced electronic properties influencing activity |
| Ethyl 2-methylthiazole-4-carboxylate | Ethyl ester instead of amide | Different reactivity profile due to ester functionality |
| Methyl 2-formylthiazole-4-carboxylate | Aldehyde group instead of amide | Reactivity towards nucleophiles differs significantly |
The presence of different functional groups in these compounds leads to variations in their chemical reactivity and biological activity, making each unique in its applications and potential uses.








